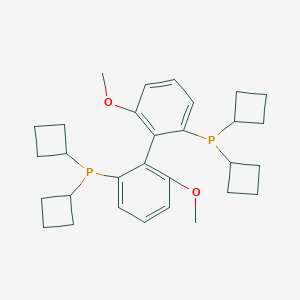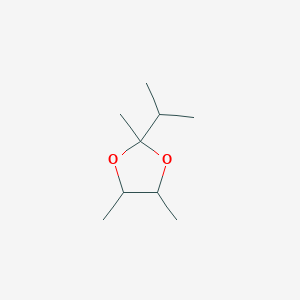
2,2'-Bis(dicyclobutylphosphino)-6,6'-dimethoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
‘2,2'-Bis(dicyclobutylphosphino)-6,6'-dimethoxy-1,1'-biphenyl’ is a chemical compound that belongs to the class of phosphine ligands. It is commonly abbreviated as ‘dcBODIPY’ and has been widely used in various scientific research applications. The compound is known for its unique chemical properties, which make it suitable for a wide range of applications in the field of chemistry.
Mechanism Of Action
The mechanism of action of ‘dcBODIPY’ is not fully understood. However, it is believed that the compound acts as a strong electron donor, which makes it suitable for use as a ligand in transition metal catalysis reactions. Additionally, ‘dcBODIPY’ has been shown to exhibit unique photophysical properties, which make it suitable for use in the synthesis of luminescent materials.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of ‘dcBODIPY’. However, studies have shown that the compound is relatively non-toxic and does not exhibit any significant adverse effects on living organisms.
Advantages And Limitations For Lab Experiments
The main advantages of using ‘dcBODIPY’ in lab experiments include its high purity, ease of synthesis, and unique chemical properties. However, the limitations of using ‘dcBODIPY’ include its relatively high cost and limited availability.
Future Directions
There are several future directions for research involving ‘dcBODIPY’. These include the synthesis of new derivatives of the compound, which exhibit enhanced chemical and photophysical properties. Additionally, ‘dcBODIPY’ could be used in the synthesis of new materials, which have potential applications in the field of optoelectronics. Finally, ‘dcBODIPY’ could be used as a ligand in new transition metal catalysis reactions, which could lead to the development of new synthetic methodologies.
Synthesis Methods
The synthesis of ‘dcBODIPY’ involves the reaction of 2,6-dimethoxybiphenyl with dicyclobutylphosphine in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in high purity. The synthesis method is relatively simple and has been used by many researchers to obtain ‘dcBODIPY’ for their experiments.
Scientific Research Applications
‘dcBODIPY’ has been widely used in various scientific research applications, including organic synthesis, catalysis, and materials science. It is commonly used as a ligand in transition metal catalysis reactions and has been shown to enhance the efficiency of these reactions. Additionally, ‘dcBODIPY’ has been used in the synthesis of luminescent materials, which have potential applications in the field of optoelectronics.
properties
CAS RN |
150971-51-0 |
|---|---|
Product Name |
2,2'-Bis(dicyclobutylphosphino)-6,6'-dimethoxy-1,1'-biphenyl |
Molecular Formula |
C30H40O2P2 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
di(cyclobutyl)-[2-[2-di(cyclobutyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]phosphane |
InChI |
InChI=1S/C30H40O2P2/c1-31-25-17-7-19-27(33(21-9-3-10-21)22-11-4-12-22)29(25)30-26(32-2)18-8-20-28(30)34(23-13-5-14-23)24-15-6-16-24/h7-8,17-24H,3-6,9-16H2,1-2H3 |
InChI Key |
LLRKWKNHPMDXHU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)P(C2CCC2)C3CCC3)C4=C(C=CC=C4P(C5CCC5)C6CCC6)OC |
Canonical SMILES |
COC1=C(C(=CC=C1)P(C2CCC2)C3CCC3)C4=C(C=CC=C4P(C5CCC5)C6CCC6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)


![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)
![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)



![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)




